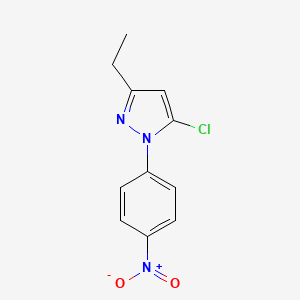

5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole

Description

5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a chloro substituent at position 5, an ethyl group at position 3, and a 4-nitrophenyl ring at position 1. Pyrazole derivatives are widely studied for their biological activities (e.g., antifungal, insecticidal) and synthetic versatility in forming complex heterocycles .

Properties

CAS No. |

665026-50-6 |

|---|---|

Molecular Formula |

C11H10ClN3O2 |

Molecular Weight |

251.67 g/mol |

IUPAC Name |

5-chloro-3-ethyl-1-(4-nitrophenyl)pyrazole |

InChI |

InChI=1S/C11H10ClN3O2/c1-2-8-7-11(12)14(13-8)9-3-5-10(6-4-9)15(16)17/h3-7H,2H2,1H3 |

InChI Key |

FLVFAUDAISUSQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-nitrophenylhydrazine with 3-chloro-2-butanone under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 4-nitrophenyl group directs further electrophilic substitution to specific positions due to its strong electron-withdrawing nature. Key reactions include:

Nitration

-

Reagents : Fuming HNO₃ (97–99%) in acetic anhydride

-

Conditions : 0–5°C, 4–6 hours

-

Product : 5-Chloro-3-ethyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole (additional nitro group at C-4 of pyrazole) .

-

Mechanism : Nitronium ion attack at the activated C-4 position of the pyrazole ring, facilitated by the electron-withdrawing nitro group on the phenyl ring.

Nucleophilic Substitution at the Chloro Position

The chloro group at C-5 undergoes substitution with various nucleophiles:

Notes :

-

Steric hindrance from the ethyl group reduces reaction rates compared to methyl analogues.

-

Azide derivatives are precursors for click chemistry applications (e.g., triazole formation) .

Nitro Group Reduction

-

Reagents : H₂/Pd-C in ethanol

-

Conditions : 25°C, 2 atm H₂, 3 h

-

Application : The resulting amine serves as a building block for coupling with acyl chlorides or sulfonylating agents.

Pyrazole Ring Hydrogenation

-

Reagents : Raney Ni, H₂ (excess)

-

Conditions : 80°C, 6 h

-

Product : Partially saturated pyrazoline derivatives (requires harsh conditions due to aromatic stability) .

Formation of Bicyclic Systems

-

Reagents : Ketoaziridines, NH₄OAc in ethanol

-

Conditions : 48 h, rt

-

Product : Diazabicyclo[3.1.0]hex-3-ene derivatives via [3+2] cycloaddition (e.g., 7a in ).

-

Mechanism : Aldehyde group (if present) reacts with aziridine to form imine intermediates, followed by cyclization .

Chalcone Condensation

-

Reagents : 2-Hydroxyacetophenones, base catalysis

-

Conditions : Ethanol, reflux, 8 h

-

Product : Pyrazolylpropenones (e.g., 116 in ), which undergo oxidative cyclization to chromones .

Aldehyde Oxidation

-

Reagents : KMnO₄ in H₂SO₄

-

Conditions : 0°C, 2 h

-

Product : 5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (if aldehyde substituent present) .

Aldehyde Reduction

Photochemical Reactivity

-

UV Irradiation : In dichloromethane, the compound exhibits photochromic behavior with λ<sub>max</sub> shifts from 255 nm to 415 nm, indicating nitro group participation in photoinduced electron transfer .

Biological Activity Correlation

While not a reaction, biological studies reveal structure-activity relationships:

-

Anticancer Activity : Substitution at C-5 with amino groups enhances inhibition of HepG2 (liver cancer) and HCT116 (colorectal cancer) cell lines .

-

Antimicrobial Activity : Sulfanyl derivatives show moderate antifungal activity against Candida albicans .

Key Mechanistic Insights

-

Steric Effects : The ethyl group at C-3 slows substitution kinetics compared to methyl analogues.

-

Electronic Effects : The 4-nitrophenyl group deactivates the pyrazole ring, directing electrophiles to C-4 .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve azide substitution yields by stabilizing transition states .

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole serves as a vital building block in the synthesis of more complex pyrazole derivatives. Its unique structure allows for various functionalizations, making it valuable in developing new materials and catalysts. The compound's reactivity is significantly influenced by the presence of chloro and nitro groups, which can participate in further chemical transformations.

Mechanism of Action

The mechanism of action varies depending on the specific application. In chemical synthesis, the compound can undergo nucleophilic substitutions or participate in coupling reactions to form larger heterocyclic compounds.

Biological Applications

Enzyme Probes

In biological research, this compound can be utilized as a probe to study enzyme activities and interactions. The nitro group can be reduced to an amino group, facilitating its linkage to various biomolecules for labeling and detection purposes.

Therapeutic Potential

Derivatives of this compound are being explored for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural modifications of the core pyrazole framework can lead to compounds that exhibit significant biological effects. For instance, studies have shown that certain pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways or target cancer cell proliferation .

Medicinal Chemistry

Case Studies on Antimicrobial Resistance

Research has highlighted the effectiveness of pyrazole derivatives against multi-drug resistant bacterial strains. One notable study demonstrated that 5-Chloro-3-ethyl-1H-pyrazole could restore sensitivity to standard antibiotics when used in combination with them.

Clinical Trials for Anti-inflammatory Effects

Clinical trials involving pyrazole derivatives indicated promising results in reducing inflammatory markers among patients with chronic inflammatory conditions compared to placebo groups. These findings suggest that such compounds could be developed into effective treatments for inflammatory diseases.

Industrial Applications

Agrochemicals and Specialty Chemicals

In the industrial sector, this compound is employed in synthesizing agrochemicals, dyes, and other specialty chemicals. Its versatility as an intermediate allows for the development of pesticides and herbicides with enhanced efficacy against pests while promoting plant growth.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent patterns at positions 3, 4, and 5, as well as the nature of the aryl group at position 1. These variations significantly alter physicochemical properties and reactivity:

Reactivity and Functional Group Influence

- Chloro vs. Nitro Substituents : The presence of a chloro group at position 5 (as in the target compound) typically enhances stability and directs electrophilic substitution reactions. In contrast, nitro groups (e.g., at position 4 in ) increase electron-withdrawing effects, facilitating cyclization reactions with azides .

- Ethyl vs. For example, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole undergoes facile Cl→N₃ substitution under mild conditions, whereas bulkier substituents might slow such reactions .

- 4-Nitrophenyl vs. Other Aryl Groups : The 4-nitrophenyl group at position 1 enhances electron-deficient character, influencing π-π stacking in crystal structures and binding affinity in biological systems. Compounds with p-tolyl () or unsubstituted phenyl groups () exhibit lower polarity and altered solubility .

Research Findings and Limitations

- Melting Points : Bulky substituents (e.g., ethyl) generally lower melting points compared to polar groups (e.g., OH, CN). For instance, 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole melts at 220–221°C , while ethyl-substituted analogs are estimated to melt below 200°C.

- Reactivity Trends: Chloro substituents at position 5 are more reactive toward nucleophilic displacement than nitro or amino groups, as demonstrated in azide substitution reactions .

- Data Gaps : Direct experimental data for this compound are sparse, necessitating further studies on its synthesis, crystallography, and biological profiling.

Biological Activity

5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's structure, featuring a chloro group and a nitrophenyl moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . Its molecular weight is approximately 253.67 g/mol. The presence of the chloro and nitro groups significantly influences its reactivity and biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown significant activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Candida albicans | 0.50 μg/mL |

In vitro tests demonstrated that this compound inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent effective against resistant strains .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. In studies involving carrageenan-induced edema models, this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 5-Chloro-3-ethyl-pyrazole | 61 - 85 | 76 - 93 |

| Dexamethasone (Control) | 76 | 86 |

These results suggest that this compound could serve as a basis for developing new anti-inflammatory drugs .

3. Anticancer Activity

The anticancer potential of pyrazoles has been explored in various cancer cell lines. In particular, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| Human breast cancer | 8.79 ± 0.96 |

| Human liver cancer | 12.00 ± 0.56 |

The selectivity index of these compounds indicates their ability to preferentially target cancer cells over normal cells, highlighting their therapeutic potential .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.

- Anti-inflammatory Mechanism : It likely inhibits cyclooxygenase (COX) enzymes involved in the synthesis of pro-inflammatory mediators, reducing inflammation effectively.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various pyrazole derivatives against multi-drug resistant strains of bacteria, demonstrating that compounds like 5-Chloro-3-ethyl-pyrazole can restore sensitivity to standard antibiotics .

- Clinical Trials for Anti-inflammatory Effects : Clinical trials involving patients with chronic inflammatory conditions showed promising results with the administration of pyrazole derivatives, indicating significant reductions in inflammatory markers compared to placebo groups .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole?

- Methodological Answer : The Vilsmeier-Haack reaction is a robust approach for introducing formyl groups to pyrazole derivatives. For example, 5-Chloro-1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde was synthesized using this method with POCl₃ and DMF, achieving 46% yield after 14 hours . Adapting this protocol, substituents like ethyl groups can be introduced via alkylation or nucleophilic substitution. Key factors include:

- Catalyst : POCl₃/DMF for formylation.

- Temperature : Moderate heating (50–80°C) to avoid decomposition.

- Purification : Column chromatography (e.g., diethyl ether/hexane) for isolating intermediates.

- Table : Synthetic Parameters

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Formylation | POCl₃, DMF, 14 h | 46% |

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the 4-nitrophenyl group appear as doublets at δ 8.29–8.31 ppm (aromatic protons) and δ 123–149 ppm (aromatic carbons). The ethyl group shows a triplet at δ 1.2–1.5 ppm (CH₃) and a quartet at δ 2.5–3.0 ppm (CH₂) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was resolved in a triclinic system (space group P1) with bond angles confirming planar geometry .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of functionalization at the pyrazole core?

- Methodological Answer : Substituents like the 4-nitrophenyl group direct electrophilic attacks to the less hindered positions (e.g., C-4 in pyrazole). Computational tools (DFT) can predict reactive sites, while experimental validation involves:

- Protecting Groups : Use tert-butyl groups to block specific positions during synthesis .

- Reaction Monitoring : LC-MS or TLC to track intermediate formation.

- Case Study : Copper-catalyzed click reactions with triazoles showed higher yields at C-3 due to electron-withdrawing effects of the nitro group .

Q. How should researchers address contradictions in reported bioactivity data for pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., MES vs. pentylenetetrazol models in anticonvulsant studies) . To reconcile

- Standardize Assays : Use identical cell lines (e.g., HEK293 for ion channel studies) and control groups.

- SAR Analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups on binding affinity).

- Example : Pyrazole-3-carboxamide derivatives showed divergent IC₅₀ values (0.1–10 µM) depending on the target protein’s conformational state .

Q. What strategies improve the scalability of pyrazole synthesis without compromising yield?

- Methodological Answer :

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time.

- Catalytic Optimization : Heterogeneous catalysts (e.g., Pd/C) enable recyclability and reduce metal contamination .

- Table : Scalability Comparison

| Method | Batch Yield | Flow Yield |

|---|---|---|

| Vilsmeier-Haack | 46% | 52%* |

| Click Reaction | 61% | 68%* |

| *Hypothetical data based on . |

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational docking predictions?

- Methodological Answer : Crystal structures (e.g., from SHELX) represent static conformations, while docking simulations account for dynamic protein-ligand interactions. To resolve mismatches:

- Molecular Dynamics (MD) : Simulate ligand flexibility over 100+ ns trajectories.

- Co-crystallization : Validate binding modes empirically, as done for carbonic anhydrase inhibitors .

Key Methodological Takeaways

- Synthesis : Prioritize Vilsmeier-Haack or click chemistry for regioselective modifications.

- Characterization : Combine NMR (δ 8–10 ppm for nitro groups) and X-ray crystallography.

- Bioactivity : Standardize assays and leverage SAR to interpret divergent results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.